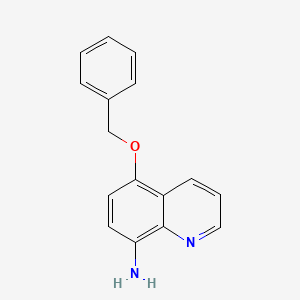![molecular formula C10H15ClN2O2S B8520631 N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide](/img/structure/B8520631.png)
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-amino-3-(4-chlorophenyl)propylamine, which is subsequently reacted with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines.
Applications De Recherche Scientifique
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide include:
- N-(3-amino-3-(4-bromophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-fluorophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-methylphenyl)propyl)methanesulfonamide.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15ClN2O2S |
|---|---|
Poids moléculaire |
262.76 g/mol |
Nom IUPAC |
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10,13H,6-7,12H2,1H3 |
Clé InChI |
LOTCXTMPBNEGQX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCC(C1=CC=C(C=C1)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)




![2-Methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B8520600.png)





